Boc-D-Asn-ONp

Overview

Description

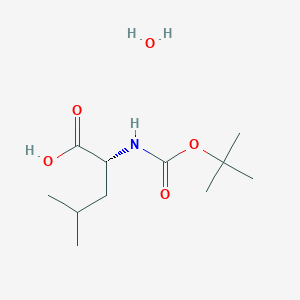

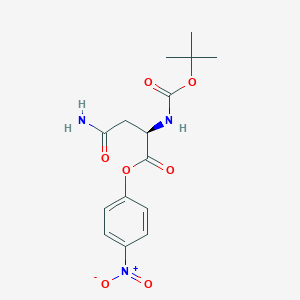

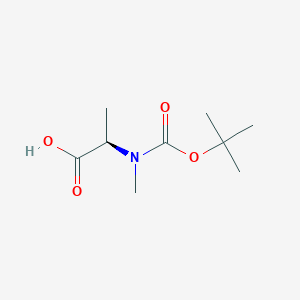

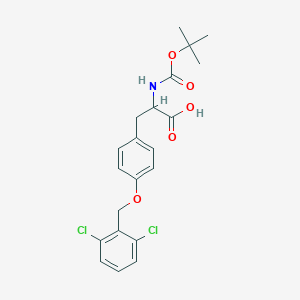

Boc-D-Asn-ONp is a chemical compound with the molecular formula C15H19N3O7. It is commonly used in various fields such as medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it valuable for scientific studies and applications.

Mechanism of Action

Target of Action

It is known that the compound is used in peptide synthesis , suggesting that it may interact with specific proteins or enzymes involved in this process.

Mode of Action

It is known that the compound plays a role in the formation of n-glycosidic linkages at asparagine residues located in the triplet sequence -asn-x-ser (thr-), where x stands for an arbitrary amino acid residue . This suggests that Boc-D-Asn-ONp may interact with its targets by forming hydrogen bonds, thereby influencing the structure and function of the target molecules .

Biochemical Pathways

Given its role in peptide synthesis and the formation of n-glycosidic linkages, it is likely that the compound influences pathways related to protein synthesis and post-translational modifications .

Pharmacokinetics

As a compound used in peptide synthesis, it is likely that its bioavailability and pharmacokinetic properties are influenced by factors such as its chemical structure, the presence of functional groups, and the characteristics of the biological environment in which it is used .

Result of Action

Given its role in the formation of n-glycosidic linkages, it can be inferred that the compound may influence the structure and function of proteins, potentially affecting cellular processes such as signal transduction, protein folding, and cellular trafficking .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or ions, and the specific characteristics of the target molecules .

Biochemical Analysis

Biochemical Properties

It is known that in glycoproteins, N-glycosidic linkages appear at the asparagine residues located in the triplet sequence -Asn-X-Ser (Thr-) . This suggests that L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester may interact with enzymes, proteins, and other biomolecules involved in glycosylation .

Molecular Mechanism

It is known that a hydrogen bond is formed between the hydroxyl oxygen of hydroxyl amino acid and the side chain amide hydrogen of asparagine . This suggests that L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asn-ONp typically involves the reaction of L-asparagine with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Asn-ONp undergoes various chemical reactions, including:

Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

Hydrolysis: Water or aqueous solutions of acids or bases are used.

Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are employed.

Major Products Formed

Substitution Reactions: Products include L-asparagine derivatives and substituted phenols.

Hydrolysis: Major products are L-asparagine and 4-nitrophenol.

Reduction: The primary product is the corresponding amino derivative.

Scientific Research Applications

Boc-D-Asn-ONp is widely used in scientific research due to its versatility:

Chemistry: It is used as a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: The compound is employed in studies involving enzyme-substrate interactions and protein modifications.

Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and prodrug formulations.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

- L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, phenylmethyl ester

- L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-methylphenyl ester

- L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-chlorophenyl ester

Uniqueness

Boc-D-Asn-ONp is unique due to the presence of the nitrophenyl ester group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name |

(4-nitrophenyl) (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPXDJMULQXGDD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4587-33-1 | |

| Record name | L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004587331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

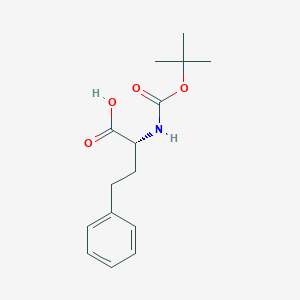

![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B558498.png)